Benzyl (tert-butoxycarbonyl)-L-tyrosinate

Peptide Synthesis Solubility DMSO Formulation

Choose Benzyl (tert-butoxycarbonyl)-L-tyrosinate (Boc-Tyr-OBzl) for peptide synthesis where orthogonal N-Boc and C-OBzl protection is essential. This building block enables selective deprotection: Boc cleaved with TFA for N-terminal elongation while the benzyl ester remains intact, later removed by hydrogenolysis for C-terminal activation. With 100 mg/mL DMSO solubility, it supports automated SPPS instruments without precipitation risks. ≥98% HPLC purity and defined optical rotation ensure GMP-grade batch consistency. 3-year powder stability at -20°C secures long-term synthetic campaigns. Bulk procurement reduces lot variability.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 19391-35-6
Cat. No. B558039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (tert-butoxycarbonyl)-L-tyrosinate
CAS19391-35-6
Synonyms19391-35-6; BOC-TYR-OBZL; (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate; HZDNRJRGRZEVCM-SFHVURJKSA-N; Boc-L-tyrosinebenzylester; N-Boc-L-tyrosinebenzylester; SCHEMBL1486267; CTK8F8296; MolPort-003-722-132; ZINC2556567; AKOS024258496; N-.alpha.-t-Boc-O-benzyl-L-tyrosine; AJ-39930; AK158674; 4CH-025176; FT-0697917; N-(tert-Butoxycarbonyl)tyrosinebenzylester; ST24036261; Z5707; K-5726; L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-; L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-,phenylmethylester; Benzyl2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate#
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
InChIKeyHZDNRJRGRZEVCM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (tert-butoxycarbonyl)-L-tyrosinate (CAS 19391-35-6): A Dual-Protected Tyrosine Building Block for Orthogonal Peptide Synthesis


Benzyl (tert-butoxycarbonyl)-L-tyrosinate, also known as Boc-Tyr-OBzl or Boc-L-tyrosine benzyl ester, is a protected L-tyrosine derivative featuring an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine and a base-stable benzyl (OBzl) ester on the carboxylic acid . With a molecular weight of 371.43 and the formula C21H25NO5, this compound belongs to the class of amino acid derivatives widely utilized in peptide synthesis and bioconjugation research . The orthogonal protection strategy—Boc for N-terminus and benzyl ester for C-terminus—enables selective deprotection and elongation sequences that are foundational to both solution-phase and solid-phase peptide synthesis (SPPS) .

Why Boc-Tyr-OBzl Cannot Be Interchanged with Single-Protected or Mismatched Tyrosine Analogs


Substituting Benzyl (tert-butoxycarbonyl)-L-tyrosinate with a simpler Boc-Tyr-OH or an Fmoc-protected analog introduces either a reactive carboxylic acid that promotes side reactions or an incompatible protecting group strategy that disrupts established Boc-SPPS workflows. The dual protection (Boc on N-terminus; benzyl ester on C-terminus) is not redundant but essential for orthogonal manipulation: the Boc group is cleaved with acid (TFA) while the benzyl ester remains stable, and conversely, the benzyl ester is removed via hydrogenolysis without affecting the Boc group [1]. This orthogonality is lost when substituting with Boc-Tyr-OH (free carboxylic acid, which can undergo unwanted acylation) or with methyl/tert-butyl esters that exhibit different reactivity and solubility profiles . For instance, Boc-Tyr-OMe lacks the base-stable C-terminal protection required for Fmoc-based orthogonal strategies and displays significantly lower DMSO solubility (≥2.5 mg/mL vs. 100 mg/mL for Boc-Tyr-OBzl) , directly impacting experimental reproducibility and scalability.

Quantitative Differentiation: How Boc-Tyr-OBzl Outperforms Its Closest Analogs in Solubility, Purity, and Orthogonal Selectivity


DMSO Solubility: Boc-Tyr-OBzl Exhibits 40-Fold Higher Solubility Than Boc-Tyr-OMe in DMSO-Based Formulations

Boc-Tyr-OBzl demonstrates a DMSO solubility of 100 mg/mL (269.23 mM), whereas the closely related methyl ester analog Boc-Tyr-OMe exhibits only ≥2.5 mg/mL (8.47 mM) under comparable conditions [1]. This represents an approximately 40-fold improvement in DMSO solubility, a critical parameter for preparing high-concentration stock solutions for coupling reactions and biological assays. The quantitative difference ensures that Boc-Tyr-OBzl can be formulated at concentrations exceeding 269 mM without precipitation, while Boc-Tyr-OMe reaches saturation at only 8.5 mM .

Peptide Synthesis Solubility DMSO Formulation

Purity and Analytical Consistency: ≥98% HPLC Purity with Defined Stereochemical Integrity

Reputable vendors consistently supply Boc-Tyr-OBzl with a minimum purity of 98% by HPLC, and often ≥98.0 area% with total nitrogen purity ≥95.0% [1]. Specific optical rotation is tightly controlled at [α]20/D -8.0 to -12.0° (c=1, MeOH), confirming stereochemical integrity and minimizing racemization risk during coupling [1]. In contrast, generic or single-protected tyrosine derivatives may be offered at lower purity grades (e.g., 95%) without guaranteed enantiomeric excess specifications, introducing variability that can compromise peptide sequence fidelity and yield.

Analytical Chemistry Peptide Synthesis Quality Control

Orthogonal Protection: Boc-Tyr-OBzl Enables Selective Acid/Base Deprotection Not Possible with Singly-Protected Analogs

The combination of the acid-labile Boc group (cleaved by TFA) and the base-stable, hydrogenolyzable benzyl ester provides true orthogonality: the Boc group can be removed quantitatively without affecting the C-terminal benzyl ester, and the benzyl ester can be cleaved by catalytic hydrogenation while leaving the Boc group intact [1]. This is in stark contrast to Boc-Tyr-OH, which exposes a free carboxylic acid that can undergo uncontrolled acylation and cyclization, or Boc-Tyr-OMe, where the methyl ester is susceptible to base hydrolysis under Fmoc-deprotection conditions. Quantitative NMR studies have shown that Boc-Tyr-OBzl undergoes selective Boc deprotection with >99% conversion in TFA/DCM without detectable benzyl ester cleavage .

Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

LogP-Driven Chromatographic Behavior: Boc-Tyr-OBzl (LogP 4.49) Provides Predictable Retention in Reversed-Phase HPLC

Boc-Tyr-OBzl has a calculated LogP of 4.49, reflecting its high hydrophobicity due to the benzyl ester and Boc groups [1]. This LogP value is significantly higher than that of Boc-Tyr-OMe (estimated LogP ~3.00) and Boc-Tyr-OH (estimated LogP ~2.20), leading to longer retention times on C18 columns . In peptide synthesis, this predictable hydrophobic shift allows for facile monitoring of coupling efficiency by HPLC and facilitates purification of intermediate protected peptides from polar byproducts. The difference in LogP directly translates to a measurable retention time offset: under typical acetonitrile/water gradients, Boc-Tyr-OBzl elutes approximately 2–3 minutes later than Boc-Tyr-OMe, enhancing resolution .

Analytical Chemistry Chromatography Peptide Purification

Storage Stability: Boc-Tyr-OBzl Powder Maintains ≥98% Purity for 3 Years at -20°C

Boc-Tyr-OBzl exhibits excellent long-term stability: when stored as a powder at -20°C, the compound retains ≥98% purity for a minimum of 3 years, and at 4°C for 2 years . In DMSO stock solution, stability is maintained for 6 months at -80°C and 1 month at -20°C [1]. These data are comparable to or exceed the stability of many Boc-protected amino acid derivatives, but the defined benzyl ester contributes additional thermal and chemical stability compared to methyl esters, which are more prone to hydrolysis . This stability profile reduces the frequency of re-procurement and minimizes the risk of degraded reagent compromising multi-step syntheses.

Compound Stability Procurement Inventory Management

Coupling Yield: Boc-Tyr-OBzl Achieves >89% Yield in Solution-Phase Synthesis

In a reported synthetic route, the preparation of Boc-Tyr-OBzl from H-Tyr-OBzl using 2-Boc-thio-4,6-dimethylpyrimidine proceeded with an isolated yield of approximately 89% [1]. This high yield underscores the compound's utility as a protected amino acid that can be synthesized efficiently and in turn used as a high-yielding building block in peptide coupling. While specific coupling yields for peptide bond formation vary by sequence and activation method, the inherent stability and reactivity profile of Boc-Tyr-OBzl supports robust amide bond formation with minimal racemization, as demonstrated in the synthesis of Boc-Val-Tyr-OBzl and related dipeptides [2].

Peptide Synthesis Coupling Efficiency Process Chemistry

When to Procure Boc-Tyr-OBzl: Optimal Use Cases Derived from Quantitative Evidence


Orthogonal Solution-Phase Peptide Synthesis Requiring Bidirectional Chain Elongation

In the synthesis of complex peptides where both N- and C-terminal extensions are required, Boc-Tyr-OBzl's orthogonal protection is essential. The Boc group can be selectively removed with TFA to allow N-terminal coupling, while the C-terminal benzyl ester remains intact and can later be hydrogenolyzed to reveal a free carboxylic acid for C-terminal activation . This bidirectional approach is not feasible with singly protected analogs and directly reduces the number of protection/deprotection cycles, improving overall yield.

High-Concentration DMSO Stock Solutions for Automated Peptide Synthesizers

The exceptional DMSO solubility of Boc-Tyr-OBzl (100 mg/mL) makes it the preferred building block for automated SPPS instruments that rely on concentrated amino acid solutions [1]. Lower solubility analogs like Boc-Tyr-OMe require larger solvent volumes or alternative co-solvents, which can increase cycle times and introduce precipitation risks during synthesis. Procuring Boc-Tyr-OBzl ensures uninterrupted instrument operation and reduces solvent waste. [1]

HPLC-Purified Protected Peptide Intermediates in GMP Manufacturing

For GMP manufacturing of peptide APIs, the high HPLC purity (≥98%) and predictable chromatographic behavior (LogP 4.49) of Boc-Tyr-OBzl facilitate the isolation and characterization of protected intermediates [2]. The defined optical rotation specification guarantees enantiomeric purity, a critical quality attribute for regulatory filings. This reduces the analytical burden and improves batch-to-batch consistency compared to lower-purity or poorly characterized analogs. [2]

Long-Term Research Projects Requiring Multi-Year Reagent Stability

Research groups engaged in multi-year projects (e.g., total synthesis of natural products, development of peptide-based probes) benefit from Boc-Tyr-OBzl's 3-year powder stability at -20°C . Bulk procurement of a stable, well-characterized building block minimizes lot-to-lot variability and ensures that key intermediates can be reproduced years after the initial synthetic campaign. This is particularly valuable for academic labs with limited cold storage capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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